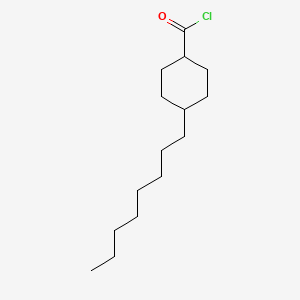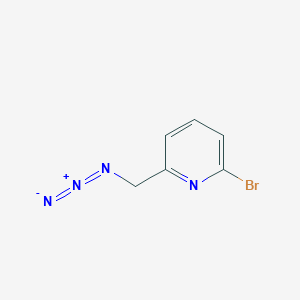
1-(P-tolyl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(P-tolyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2. It is also known as 4-methyl-1-(4-methylphenyl)pentane-1,3-dione. This compound is characterized by the presence of a phenyl group substituted with a methyl group at the para position and a pentane-1,3-dione moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(P-tolyl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where toluene reacts with pentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
1-(P-tolyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require specific reagents and conditions, such as concentrated sulfuric acid for sulfonation or nitric acid for nitration.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Applications De Recherche Scientifique
1-(P-tolyl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(P-tolyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone moiety can participate in nucleophilic addition reactions, forming intermediates that can further react with other molecules. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-(P-tolyl)pentane-1,3-dione can be compared with other similar compounds, such as:
1-Phenylpentane-1,3-dione: Lacks the methyl group on the phenyl ring, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)pentane-1,3-dione: Contains a methoxy group instead of a methyl group, which can influence its chemical properties and biological activity.
1-(4-Chlorophenyl)pentane-1,3-dione:
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(4-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-3-11(13)8-12(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Clé InChI |
RJIQGQQOKDQIBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8499928.png)


![2-Methyl-8-iodoimidazo[1,2-a]pyridine-7-amine](/img/structure/B8499949.png)




